Uracil

Description

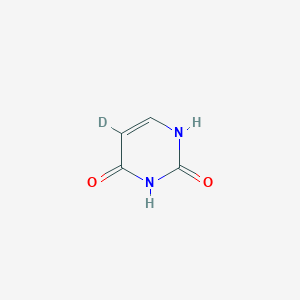

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAKRJDGNUQOIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Record name | uracil | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Uracil | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28806-15-7 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28806-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4021424 | |

| Record name | Uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |

| Record name | Uracil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18531 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Uracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.6 mg/mL | |

| Record name | Uracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

66-22-8, 51953-14-1, 51953-20-9, 2920-92-5, 24897-50-5 | |

| Record name | Uracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Pyrimidinediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51953-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(1H)-Pyrimidinone, 2-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51953-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione-14C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2920-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uracil [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | uracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Uracil-5-d | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | uracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56HH86ZVCT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Uracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

330 °C | |

| Record name | Uracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Deep Dive: The Structural and Functional Matrix of Uracil in RNA Therapeutics

Executive Summary

This technical guide analyzes the critical role of Uracil (U) in RNA architecture and its pivotal implication in modern drug development. Unlike DNA, where Thymine provides genomic stability, RNA utilizes Uracil to maximize structural plasticity—a feature essential for ribozyme catalysis and tRNA recognition but detrimental to therapeutic stability and immunogenicity. This document synthesizes the chemical rationale for Uracil selection, its contribution to non-canonical folding (Wobble pairing), and the bioengineering strategies (e.g., N1-methylpseudouridine) used to silence Uracil-mediated innate immune triggering in mRNA vaccines.

Part 1: The Chemical and Evolutionary Rationale

The presence of Uracil in RNA versus Thymine in DNA is not an accident of evolution but a calculated trade-off between metabolic efficiency and genetic fidelity .

The Deamination Problem (Fidelity)

Cytosine spontaneously deaminates to Uracil via hydrolysis. In DNA, if Uracil were a natural base, repair enzymes (Uracil-DNA glycosylases) could not distinguish between a "natural" Uracil and a mutagenic Uracil resulting from Cytosine deamination. By using Thymine (5-methyluracil) in DNA, the cell tags legitimate bases with a methyl group, allowing efficient excision of mutagenic Uracils.

In RNA, which is transient and not the permanent storage of genetic data, this high-fidelity repair cost is unnecessary.

Metabolic Efficiency (Thermodynamics)

Synthesizing Thymine requires the methylation of dUMP by thymidylate synthase, consuming methylene-tetrahydrofolate. Uracil is energetically cheaper to produce. For RNA, which is turned over rapidly in the cell, the use of Uracil represents a significant metabolic savings.

Table 1: Physicochemical Comparison of Uracil vs. Thymine

| Feature | Uracil (U) | Thymine (T) | Functional Consequence |

| Chemical Name | 2,4-Dioxopyrimidine | 5-Methyl-2,4-dioxopyrimidine | Methyl group at C5 in T increases hydrophobicity. |

| H-Bond Donors/Acceptors | 2 Acceptors, 2 Donors | 2 Acceptors, 2 Donors | Identical Watson-Crick face. |

| Base Stacking Energy | Lower | Higher | T provides greater helical stability in DNA; U allows flexibility in RNA. |

| Major Groove Profile | Deep, sterically accessible | Obstructed by Methyl group | U allows tighter packing of tertiary motifs (e.g., RNA triplexes). |

| Deamination Risk | Product of Cytosine | N/A | U in DNA is flagged as damage. |

Part 2: Structural Mechanics: The G-U Wobble and U-Turn

Uracil's lack of a C5-methyl group allows it to adopt conformations that Thymine cannot, facilitating the complex tertiary folding required for RNA function.[1]

The G-U Wobble Base Pair

The Guanine-Uracil (G-U) wobble pair is the most common non-canonical interaction in RNA.[2] Unlike the strict geometry of Watson-Crick pairs, the G-U pair involves a lateral shift (shear) of the bases.

-

Mechanism: N1 of Guanine donates an H-bond to O2 of Uracil; N3 of Uracil donates to O6 of Guanine.

-

Significance: This creates a unique electrostatic potential in the major groove, serving as a recognition site for proteins (e.g., aminoacyl-tRNA synthetases) and metal ions. It is thermodynamically comparable to Watson-Crick pairs but structurally distinct.[3]

The U-Turn Motif

The U-turn is a structural motif (consensus sequence UNR) that reverses the direction of the RNA backbone, essential for the compact folding of tRNA anticodon loops and ribosomal subunits.[4]

-

Stabilization: The motif is stabilized by a hydrogen bond between the N3-proton of Uracil and the phosphate oxygen of the nucleotide three positions downstream.[4]

Visualization: Structural Interactions

Figure 1: Structural logic of Uracil in RNA. Left: The G-U wobble pair creates unique recognition sites. Right: The U-turn motif utilizes Uracil's H-bonding capacity to fold the RNA backbone.

Part 3: Uracil in Therapeutics and Immunogenicity

For drug development professionals, the presence of Uracil is a double-edged sword. While essential for function, U-rich sequences are potent triggers of the innate immune system.

TLR7/8 Recognition

Single-stranded RNA (ssRNA) containing Uracil repeats is recognized by Toll-like Receptors 7 and 8 (TLR7/8) in the endosome.

-

Mechanism: TLR7 specifically binds to Uridine and Ribose moieties.[5] This binding triggers the MyD88-dependent signaling pathway, leading to the secretion of Type I Interferons (IFN-α) and pro-inflammatory cytokines.

-

Therapeutic Impact: In mRNA vaccines, this response can lead to premature translation arrest (via PKR activation) and systemic inflammation, reducing potency.

The N1-Methylpseudouridine Solution

To overcome this, modern mRNA vaccines (e.g., Comirnaty, Spikevax) replace all Uracil bases with N1-methylpseudouridine (m1Ψ) .

-

Evasion: m1Ψ alters the steric shape of the base, preventing TLR7/8 binding.

-

Translation: It enhances base-stacking stability, actually increasing translation efficiency compared to canonical Uracil.

Visualization: Immunogenicity Pathway

Figure 2: The mechanism of Uracil-mediated immune activation vs. m1Ψ evasion. Canonical Uracil triggers TLR7, leading to inflammation. Modified m1Ψ bypasses this sensor, allowing sustained protein expression.

Part 4: Experimental Protocol: Mapping Uracil Modifications

Detecting Uracil modifications (like Pseudouridine, Ψ) is critical for quality control in RNA therapeutics. The standard method is CMC Derivatization followed by Reverse Transcription (Pseudo-seq) .

Protocol: CMC-Based Pseudouridine Detection

Objective: Identify Pseudouridine (Ψ) sites within an RNA transcript.[6][7][8][9] Principle: CMC (N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide) reacts with G, U, and Ψ. Alkaline treatment removes the adduct from G and U but leaves it on the N3 position of Ψ. This bulky adduct stops Reverse Transcriptase (RT), marking the location.

Step-by-Step Workflow:

-

Derivatization:

-

Incubate 5-10 µg of RNA with 0.17 M CMC in BEU buffer (7 M Urea, 4 mM EDTA, 50 mM Bicine, pH 8.0) at 37°C for 20 minutes.

-

Control: Incubate a separate aliquot without CMC.

-

-

Precipitation:

-

Precipitate RNA using ethanol and sodium acetate to remove excess CMC.

-

-

Alkaline Hydrolysis (The Critical Step):

-

Reverse Transcription (RT):

-

Perform RT using a fluorescently labeled primer or for library prep.

-

The RT enzyme will stall one nucleotide before the CMC-Ψ adduct.

-

-

Analysis:

-

Run cDNA on a sequencing gel or perform Next-Generation Sequencing (NGS).

-

Compare CMC+ vs. CMC- tracks. Bands/reads appearing only in the CMC+ track indicate Pseudouridine sites.

-

Visualization: CMC Workflow

Figure 3: Experimental workflow for Pseudo-seq. The differential stability of CMC adducts under alkaline conditions allows specific detection of Pseudouridine.

References

-

Structural Biology of the G-U Wobble Pair Varani, G., & McClain, W. H. (2000). The G x U wobble base pair: a fundamental building block of RNA structure crucial to RNA function in diverse biological systems. [Link][2][3][12]

-

TLR7 Recognition of Uracil Diebold, S. S., et al. (2004). Innate antiviral responses by means of TLR7-mediated recognition of single-stranded RNA. [Link][11]

-

N1-methylpseudouridine in mRNA Vaccines Karikó, K., et al. (2008). Incorporation of pseudouridine into mRNA yields superior nonimmunogenic vector with increased translational capacity and biological stability. [Link]

-

CMC Derivatization Protocol Carlile, T. M., et al. (2014).[13] Pseudouridine profiling reveals regulated mRNA pseudouridylation in yeast and human cells. [Link]

-

U-Turn Motif Structure Gutell, R. R., et al. (2000). The U-turn: a frequent and conserved structural motif in RNA. [Link][4]

Sources

- 1. fiveable.me [fiveable.me]

- 2. academic.oup.com [academic.oup.com]

- 3. The G·U wobble base pair: A fundamental building block of RNA structure crucial to RNA function in diverse biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Building a stable RNA U-turn with a protonated cytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nucleic acid agonists for Toll-like receptor 7 are defined by the presence of uridine ribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Promoted Read-through and Mutation Against Pseudouridine-CMC by an Evolved Reverse Transcriptase | bioRxiv [biorxiv.org]

- 8. Improving CMC-derivatization of pseudouridine in RNA for mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Updated Pseudo-seq Protocol for Transcriptome-Wide Detection of Pseudouridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Immune system stimulating or immuno-stimulatory motifs are present in DNA and RNA [biosyn.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Pseudo-Seq: Genome-Wide Detection of Pseudouridine Modifications in RNA - PMC [pmc.ncbi.nlm.nih.gov]

Uracil Degradation Pathway and Metabolic Fate: A Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of the reductive pyrimidine catabolic pathway, focusing on the degradation of uracil. Designed for researchers and drug development professionals, this document moves beyond basic biochemistry to explore the enzymatic kinetics, metabolic fate of downstream products (specifically

Part 1: The Reductive Pyrimidine Catabolic Pathway[1][2][3]

Mechanistic Overview

Uracil degradation in mammals occurs primarily in the liver via the reductive pathway . Unlike purines, which degrade to uric acid, pyrimidines are broken down into highly soluble intermediates that eventually enter the Krebs cycle or amino acid pools.

The pathway consists of three sequential enzymatic steps:

-

Reduction: Uracil is reduced to 5,6-dihydrouracil.[1]

-

Hydrolysis: The pyrimidine ring is opened to form

-ureidopropionic acid.[2] -

Cleavage: The chain is cleaved to yield

-alanine, ammonia, and

Pathway Visualization

The following diagram illustrates the reductive pathway, highlighting enzymes (red), metabolites (blue), and cofactor requirements.

Caption: The three-step reductive degradation of uracil to beta-alanine, followed by metabolic branching into energy production (Acetyl-CoA) or dipeptide synthesis (Carnosine).[4][5]

Part 2: Enzymology and Structural Biology

Dihydropyrimidine Dehydrogenase (DPD)[4][7][8][9][10][11]

-

Role: Rate-limiting enzyme.[5]

-

Mechanism: DPD (encoded by DPYD) is a cytosolic iron-sulfur flavoprotein. It transfers electrons from NADPH to the C5-C6 double bond of uracil.

-

Kinetics: The reaction is essentially irreversible under physiological conditions.

-

Clinical Criticality: DPD is responsible for catabolizing >80% of endogenous uracil and the fluoropyrimidine drug 5-Fluorouracil (5-FU).

Dihydropyrimidinase (DHP)[6][8][9][11]

-

Role: Ring opening.

-

Mechanism: A zinc metalloenzyme that hydrolyzes the amide bond of 5,6-dihydrouracil.

-

Reversibility: This step is reversible; however, the equilibrium favors ring opening at physiological pH.

Beta-ureidopropionase (BUP)

-

Role: Final cleavage.

-

Mechanism: Decarbamoylation of

-ureidopropionic acid. -

Product Fate: The resulting

-alanine is a non-proteinogenic amino acid.[6] It acts as a precursor for carnosine (in muscle/brain) or is transaminated to malonyl-semialdehyde for entry into the TCA cycle via Acetyl-CoA.

Part 3: Clinical & Pharmacological Implications (5-FU Toxicity)

The most immediate application of uracil degradation knowledge is in oncology. 5-Fluorouracil (5-FU) and its prodrug Capecitabine are structural analogs of uracil.

The Competition Mechanism

5-FU competes with Uracil for the active site of DPD.

-

Normal Metabolism: DPD degrades 5-FU into 5-fluoro-5,6-dihydrouracil (

), which is eventually excreted. -

DPD Deficiency: Patients with reduced DPD activity (due to DPYD polymorphisms like *2A, *13, or c.2846A>T) cannot clear 5-FU. This leads to supra-therapeutic accumulation of the drug, causing severe neutropenia, mucositis, and potentially fatal neurotoxicity.

Phenotyping vs. Genotyping

While DPYD genotyping is recommended by CPIC guidelines [1], it does not capture all functional deficits. Phenotyping —measuring the ratio of Dihydrouracil (

| Status | Genotype Example | Phenotype (Uracil Conc.) | Clinical Action |

| Normal | Wild Type (1/1) | < 16 ng/mL | Standard Dose |

| Partial Deficiency | Heterozygous (1/2A) | 16 - 150 ng/mL | Reduce Dose 50% |

| Complete Deficiency | Homozygous (2A/2A) | > 150 ng/mL | Avoid 5-FU |

Part 4: Analytical Protocol (LC-MS/MS)

Objective: Quantification of Uracil (U) and 5,6-Dihydrouracil (

Method Principle

Uracil is a highly polar, small molecule, making it difficult to retain on standard C18 columns. This protocol utilizes a liquid-liquid extraction (LLE) followed by LC-MS/MS using a polar-embedded C18 or HILIC column.

Materials

-

Internal Standards (IS): Uracil-

and Dihydrouracil- -

Extraction Solvent: Ethyl Acetate : Isopropanol (85:15 v/v).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Workflow

-

Sample Prep:

-

Aliquot 100

of patient plasma into a 1.5 mL Eppendorf tube. -

Add 10

of Internal Standard mix ( -

Add 600

of Extraction Solvent (EtOAc:IPA). -

Vortex vigorously for 2 minutes.

-

Centrifuge at 14,000 x g for 5 minutes at

.

-

-

Evaporation & Reconstitution:

-

Transfer the organic supernatant to a clean glass vial.

-

Evaporate to dryness under nitrogen stream at

. -

Reconstitute residue in 100

of Mobile Phase A (Water/0.1% FA).

-

-

LC-MS/MS Parameters:

-

Column: Phenomenex Kinetex F5 or Atlantis dC18 (

, 1.7 -

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-1 min: 100% A (Isocratic hold for Uracil retention)

-

1-4 min: Ramp to 30% B

-

4-5 min: Wash at 90% B

-

5.1 min: Re-equilibrate at 100% A

-

-

Detection: ESI Positive Mode (MRM).

-

MRM Transitions Table

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) |

| Uracil | 113.0 | 70.0 | 15 |

| Dihydrouracil | 115.0 | 55.0 | 18 |

| 5-FU (Optional) | 131.0 | 114.0 | 20 |

Part 5: References

-

CPIC Guideline for Fluoropyrimidines and DPYD. Clinical Pharmacogenetics Implementation Consortium.[9] Available at: [Link]

-

Van Kuilenburg, A. B. P., et al. (2004). "Dihydropyrimidine dehydrogenase deficiency: structural and functional analysis of mutant enzymes." Biochemical Journal, 379(1), 119-125.

-

Gamelin, E., et al. (1999). "Clinical relevance of non-toxic plasma levels of 5-fluorouracil." Nature Medicine, 5, 421-426.

-

Maring, J. G., et al. (2002). "Reduced 5-fluorouracil clearance in a patient with low DPD activity due to heterozygosity for a mutant allele." British Journal of Cancer, 86, 1028–1033.

-

FDA Table of Pharmacogenomic Biomarkers in Drug Labeling. (Fluorouracil/DPYD). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. A Pathway for Degradation of Uracil to Acetyl Coenzyme A in Bacillus megaterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uracil degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. beta-Alanine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Automatic quantification of uracil and dihydrouracil in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

Uracil Salvage and Synthetic Utilization: A Technical Guide to Nucleotide Anabolism

Executive Summary

Uracil is not merely a catabolic waste product; it is a critical salvage intermediate that bypasses the energy-intensive de novo nucleotide synthesis pathway.[1] For drug developers, understanding uracil salvage is the key to unlocking the mechanism of action for fluoropyrimidines (e.g., 5-Fluorouracil). For synthetic chemists, uracil serves as the scaffold for next-generation mRNA therapeutics (e.g., N1-methylpseudouridine).

This guide synthesizes the biological kinetics of uracil phosphoribosylation with practical chemical protocols for nucleoside synthesis, providing a unified resource for manipulating this pyrimidine base.

Part 1: Mechanistic Foundations of Uracil Salvage

The utilization of uracil as a nucleotide precursor diverges sharply between prokaryotic pathogens and mammalian hosts. This divergence is the fundamental basis for selective antimicrobial toxicity and the nuance of cancer chemotherapy resistance.

The Divergent Pathways

In the de novo pathway, the pyrimidine ring is assembled from aspartate and carbamoyl phosphate before attachment to the ribose sugar. In the Salvage Pathway , the pre-formed uracil base is re-attached to a sugar moiety.

-

Prokaryotes & Lower Eukaryotes (The UPRT Route): Most bacteria and yeast possess Uracil Phosphoribosyltransferase (UPRT) . This enzyme catalyzes the direct transfer of a ribose-5-phosphate group from phosphoribosyl pyrophosphate (PRPP) to the N1 position of uracil, yielding Uridine Monophosphate (UMP) in a single step.

-

Reaction:

-

-

Mammals (The Two-Step Route): Humans lack significant UPRT activity. Instead, we utilize a sequential salvage mechanism.

-

Uridine Phosphorylase (UPase): Reversibly condenses Uracil and Ribose-1-Phosphate (R-1-P) to form Uridine.[2]

-

Uridine Kinase (UK): Phosphorylates Uridine to UMP using ATP.

-

Note: While the human enzyme Orotate Phosphoribosyltransferase (OPRT, part of the UMPS complex) is structurally related to bacterial UPRT, its specificity is strictly for orotate, though it can promiscuously ribosylate 5-Fluorouracil (5-FU).

-

Pathway Visualization

Figure 1: Comparative metabolic flux of uracil salvage.[3][4][5] Note the direct conversion in prokaryotes versus the nucleoside intermediate in mammals.

Part 2: Therapeutic Context – The 5-FU Paradigm

Understanding uracil salvage is critical when working with fluoropyrimidines. 5-Fluorouracil (5-FU) is a prodrug that mimics uracil to hijack these pathways.

Mechanism of Activation

5-FU is inactive until converted to the nucleotide level.[6][7]

-

RNA Damage: 5-FU

F-UMP -

DNA/Enzyme Inhibition (Primary): 5-FU

F-dUMP.[8]

Resistance Mechanisms

Resistance often arises from the downregulation of salvage enzymes (UK or OPRT) or the upregulation of catabolic enzymes like Dihydropyrimidine Dehydrogenase (DPD) , which degrades 5-FU into inactive metabolites (F-beta-alanine).

| Enzyme | Role in 5-FU | Clinical Implication |

| OPRT | Activation (Direct) | High expression correlates with better 5-FU response. |

| Uridine Kinase | Activation (Indirect) | Rate-limiting step in the two-step activation pathway. |

| DPD | Catabolism | DPD deficiency leads to severe/fatal 5-FU toxicity. |

| Thymidylate Synthase | Target | Overexpression leads to drug resistance. |

Part 3: Experimental Protocols

Biological Assay: Measuring UPRT Activity (HPLC Method)

Use Case: Screening antimicrobial compounds targeting bacterial UPRT or characterizing salvage efficiency in cell lysates.

Principle: Quantification of the conversion of Uracil to UMP using High-Performance Liquid Chromatography (HPLC). This is superior to spectrophotometric assays for crude lysates due to high background interference.

Reagents:

-

Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2 (Essential cofactor).

-

Substrates: 1 mM Uracil, 2 mM PRPP (Phosphoribosyl pyrophosphate).

-

Stop Solution: 10% Trichloroacetic acid (TCA) or 95% Methanol (ice cold).

Workflow:

-

Preparation: Clarify cell lysate via centrifugation (15,000 x g, 10 min, 4°C).

-

Incubation: Mix 50 µL lysate with 450 µL Reaction Buffer containing substrates. Incubate at 37°C for 10–30 minutes.

-

Termination: Add 100 µL Stop Solution. Vortex immediately. Incubate on ice for 10 min to precipitate proteins.

-

Clarification: Centrifuge (15,000 x g, 5 min). Filter supernatant (0.22 µm PTFE).

-

HPLC Analysis:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: 20 mM Potassium Phosphate (pH 3.0) with 2% Methanol. Note: Low pH is required to retain nucleotides on C18 or use Ion-Pairing agents (TBAH).

-

Detection: UV at 260 nm.

-

Validation: Uracil elutes early; UMP elutes later (or vice versa depending on ion-pairing). Calculate specific activity (

mol UMP formed/min/mg protein).

-

Chemical Synthesis: The Vorbrüggen Reaction

Use Case: Synthesizing modified nucleosides (e.g., N1-methylpseudouridine or 5-modified uracils) for mRNA or aptamer research.

Principle: The silyl-Hilbert-Johnson reaction (Vorbrüggen coupling) utilizes a silylated base and a protected sugar in the presence of a Lewis acid to form the N-glycosidic bond.

Safety: Work under inert atmosphere (Argon/Nitrogen). Reagents are moisture-sensitive.

Protocol:

-

Silylation of Uracil:

-

Suspend Uracil (1.0 eq) in dry Acetonitrile (MeCN) or Hexamethyldisilazane (HMDS).

-

Add BSA (N,O-Bis(trimethylsilyl)acetamide) (2-3 eq).

-

Reflux at 80°C until the solution becomes clear (indicates formation of bis-trimethylsilyl-uracil).

-

Evaporate solvent/excess silylating agent under high vacuum.

-

-

Coupling:

-

Dissolve the silylated uracil residue in dry 1,2-Dichloroethane (DCE) or MeCN.

-

Add 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (0.9 eq).

-

Cool to 0°C. Add Lewis Acid: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.1 eq) dropwise.

-

Why TMSOTf? It is a milder, homogenous catalyst compared to SnCl4, offering higher stereoselectivity for the

-anomer. -

Stir at Room Temp (RT) for 2–4 hours. Monitor by TLC.[9]

-

-

Workup & Deprotection:

-

Quench with saturated NaHCO3. Extract with Dichloromethane (DCM).

-

Purify protected nucleoside via Silica Flash Chromatography.

-

Deprotection: Treat with Methanolic Ammonia (7N NH3 in MeOH) overnight at RT to remove benzoyl groups.

-

Part 4: Synthetic Workflow Visualization

Figure 2: Step-by-step chemical synthesis of uridine analogs via Vorbrüggen coupling.

References

-

Cappiello, M., et al. (1998).[5] Uracil salvage pathway in PC12 cells.[5] Biochimica et Biophysica Acta.[5] Retrieved from [Link]

-

Miura, K., et al. (2010). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs.[6][7][10] Cancers (Basel). Retrieved from [Link]

- Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (Contextual citation for Vorbrüggen reaction mechanics).

-

Fernandez-Lucas, J., et al. (2019). Sustainable synthesis of uridine-5'-monophosphate analogues by immobilized uracil phosphoribosyltransferase. Biochimica et Biophysica Acta.[5] Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Uridine phosophorylase: an important enzyme in pyrimidine metabolism and fluoropyrimidine activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nucleotide salvage - Wikipedia [en.wikipedia.org]

- 5. Uracil salvage pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. 5-Fluorouracil metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 10. Impact of 5-fluorouracil metabolizing enzymes on chemotherapy in patients with resectable colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Presence and Implications of Uracil in Organellar Genomes: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The integrity of genetic material within cellular organelles, specifically mitochondria and chloroplasts, is paramount for eukaryotic life. While uracil is a canonical component of ribonucleic acid (RNA), its presence in deoxyribonucleic acid (DNA) is a form of base lesion with significant mutagenic potential. This technical guide provides an in-depth exploration of uracil in mitochondrial and chloroplast DNA. We will delve into the origins of uracil in these genomes, the sophisticated enzymatic machinery evolved for its removal, and the profound consequences of its persistence. Furthermore, this guide will detail robust methodologies for the detection and quantification of uracil in organellar DNA and discuss the emerging therapeutic strategies that target these pathways, offering a valuable resource for researchers and professionals in drug development.

The Aberrant Base: Understanding Uracil in a DNA World

Uracil, a pyrimidine base, readily pairs with adenine and is a fundamental component of RNA.[1] In contrast, DNA utilizes thymine, a methylated form of uracil. The presence of uracil in DNA is considered a lesion that can arise from two primary sources:

-

Spontaneous Cytosine Deamination: The chemical instability of cytosine can lead to its spontaneous deamination, converting it to uracil. This event is a frequent source of DNA damage.[2] If left unrepaired, this U-G mismatch will result in a C-to-T transition mutation in one of the daughter strands after DNA replication.[2]

-

Misincorporation of dUTP during DNA Replication: DNA polymerases can mistakenly incorporate deoxyuridine triphosphate (dUTP) instead of deoxythymidine triphosphate (dTTP) during DNA synthesis.[2] The cellular dNTP pool typically maintains a low dUTP/dTTP ratio to minimize this error.

The persistence of uracil in DNA can lead to mutations, genomic instability, and cellular dysfunction, including apoptosis.[3]

Guardian of the Organellar Genome: Uracil-DNA Glycosylases

To counteract the threat of uracil in DNA, cells have evolved a highly conserved DNA repair pathway known as Base Excision Repair (BER). The critical first step of BER is catalyzed by a family of enzymes called uracil-DNA glycosylases (UDGs or UNGs).[4] These enzymes recognize and excise the uracil base by cleaving the N-glycosidic bond that links it to the deoxyribose sugar, creating an abasic (AP) site.[2]

Mitochondrial Uracil Repair: The Role of UNG1

In mammals, a single gene, UNG, encodes two major isoforms of uracil-DNA glycosylase through alternative splicing and promoter usage: UNG1 and UNG2.[2] UNG2 is localized to the nucleus, while UNG1 is targeted to the mitochondria.[5] The presence of a dedicated UDG in the mitochondria underscores the importance of maintaining the integrity of the mitochondrial genome (mtDNA). Studies in yeast have demonstrated that the inactivation of the UNG1 gene leads to a significant increase in the frequency of mutations in mtDNA.[6]

The human UNG1 preform contains an N-terminal mitochondrial targeting sequence that is cleaved upon import into the mitochondria, resulting in a mature, active enzyme.[7]

Uracil Repair in the Photosynthetic Powerhouse: Chloroplasts

Similar to mitochondria, chloroplasts, the sites of photosynthesis in plant cells, also possess their own genome (cpDNA) and the machinery to protect it. Research has confirmed the presence of uracil-DNA glycosylase activity in chloroplasts.[8] A UDG enzyme has been purified and characterized from the chloroplasts of Zea mays (maize), demonstrating that all three DNA-containing organelles in eukaryotes (nucleus, mitochondria, and chloroplasts) have mechanisms for uracil removal.[9]

Methodologies for the Detection and Quantification of Uracil in Organellar DNA

Accurate detection and quantification of uracil in mitochondrial and chloroplast DNA are crucial for understanding its physiological and pathological roles.

Isolation of High-Purity Organellar DNA

A prerequisite for accurate analysis is the isolation of pure mitochondrial or chloroplast DNA, free from nuclear DNA contamination.

Experimental Protocol: Isolation of Mitochondria and mtDNA

-

Cell Lysis: Begin with cultured cells or homogenized tissue. Use a Dounce homogenizer with a hypotonic buffer to gently disrupt the plasma membrane while leaving the organellar membranes intact.

-

Differential Centrifugation: Perform a series of low-speed centrifugations to pellet nuclei and cell debris. The supernatant, containing mitochondria, is then subjected to a high-speed centrifugation to pellet the mitochondria.

-

Mitochondrial Lysis and DNA Extraction: Resuspend the mitochondrial pellet in a lysis buffer containing a non-ionic detergent (e.g., Triton X-100) and proteinase K to release the mtDNA.

-

DNA Purification: Purify the mtDNA using standard phenol-chloroform extraction followed by ethanol precipitation or by using commercially available DNA purification kits.

-

Purity Assessment: Assess the purity of the mtDNA by quantitative PCR (qPCR) using primers specific for nuclear and mitochondrial DNA markers.

Experimental Protocol: Isolation of Chloroplasts and cpDNA

A detailed protocol for the isolation of intact chloroplasts and cpDNA from conifers has been established and can be adapted for other plant species.[10] This typically involves tissue homogenization, filtration, and a series of differential and density gradient centrifugations to separate chloroplasts from other cellular components.

Quantification of Uracil Content

Several sensitive methods are available for the quantification of uracil in DNA.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the absolute quantification of uracil in DNA.[3]

Experimental Protocol: LC-MS/MS for Uracil Quantification

-

DNA Digestion: Enzymatically digest the purified organellar DNA to individual deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

-

Chromatographic Separation: Separate the deoxynucleosides using reverse-phase high-performance liquid chromatography (HPLC).

-

Mass Spectrometry Analysis: Quantify the amount of deoxyuridine (dU) relative to other deoxynucleosides using tandem mass spectrometry. An isotopically labeled internal standard is often used for accurate quantification.[3]

Method 2: Real-Time PCR-Based Assay

This method leverages the property of certain archaeal DNA polymerases, such as that from Pyrococcus furiosus, which stall at uracil residues in the template DNA.[11]

Experimental Protocol: Real-Time PCR for Uracil Quantification

-

Template Preparation: Use the purified organellar DNA as the template.

-

Parallel Reactions: Set up two parallel real-time PCR reactions for the same target sequence. One reaction uses a wild-type archaeal polymerase that is inhibited by uracil, and the other uses a mutant version of the polymerase that can read through uracil.

-

Quantification: The difference in the amplification efficiency between the two reactions is proportional to the number of uracil residues in the template. This allows for the quantification of uracil content within a specific genomic region.[12]

Consequences of Uracil Accumulation in Organellar Genomes

The failure to efficiently remove uracil from mitochondrial and chloroplast DNA can have severe consequences.

Mutagenesis and Genomic Instability

As previously mentioned, the deamination of cytosine to uracil leads to U-G mismatches, which, if not repaired, result in C-to-T transition mutations. The accumulation of such mutations in the protein-coding and RNA-coding genes of mtDNA can impair the function of the electron transport chain, leading to reduced ATP production and increased generation of reactive oxygen species (ROS). This can contribute to a variety of human pathologies, including neurodegenerative diseases, myopathies, and cancer.

Impact on Transcription

The presence of uracil and the intermediates of its repair, such as abasic sites and single-strand breaks, can interfere with transcription.[13] This can lead to a reduction in the expression of essential organellar genes.

Therapeutic Targeting of Uracil Repair in Organelles

The critical role of uracil-DNA glycosylases in maintaining organellar genome integrity makes them an attractive target for therapeutic intervention, particularly in cancer therapy.

Rationale for Targeting UNG1 in Cancer

Many chemotherapeutic agents, such as 5-fluorouracil (5-FU), function by inhibiting thymidylate synthase, leading to an increase in the cellular dUTP pool and subsequent incorporation of uracil into DNA.[14] The cell's attempt to repair this damage through the BER pathway, initiated by UNG, can lead to a futile cycle of uracil incorporation and excision, resulting in DNA strand breaks and cell death. Therefore, inhibiting UNG in combination with these chemotherapies could potentiate their cytotoxic effects.[14]

Development of UNG Inhibitors

The development of potent and specific inhibitors of human UNG is an active area of research.[15] Several small-molecule inhibitors have been identified through high-throughput screening and rational drug design.[14] Preclinical studies are ongoing to evaluate the efficacy of these inhibitors in sensitizing cancer cells to chemotherapy.

Data on UNG Inhibitors

| Inhibitor Class | Mechanism of Action | Status | Reference |

| Uracil-based analogs | Competitive inhibition | Preclinical | [15] |

| Tetrahydro-2,4,6-trioxopyrimidinylidene (PyO3) containing compounds | Competitive inhibition | Preclinical | [15] |

| Small-molecule UNGi-A | Non-competitive inhibition | Preclinical | [14] |

Comparative Analysis: Uracil Repair in Mitochondria vs. Chloroplasts

While both mitochondria and chloroplasts possess uracil-DNA glycosylase activity, there are some key differences in their genomes and potentially in the regulation of their DNA repair pathways.

| Feature | Mitochondria (Animal) | Chloroplasts (Plant) |

| Genome Size | Relatively small and compact | Larger and more complex than animal mtDNA |

| Gene Content | Encodes essential components of the respiratory chain and tRNAs/rRNAs | Encodes proteins involved in photosynthesis and other metabolic pathways, as well as tRNAs/rRNAs |

| Uracil-DNA Glycosylase | UNG1 isoform | Characterized in Zea mays |

| Known Inhibitors | Studied in the context of human UNG | Less studied |

Further research is needed to fully elucidate the similarities and differences in the uracil repair mechanisms between these two vital organelles, particularly in plants.

Future Perspectives and Conclusion

The study of uracil in organellar genomes is a rapidly evolving field with significant implications for our understanding of fundamental cellular processes and for the development of novel therapeutic strategies. Future research will likely focus on:

-

High-resolution mapping of uracil distribution within mitochondrial and chloroplast genomes to identify hotspots of uracil accumulation.

-

Elucidating the interplay between uracil repair and other DNA repair pathways in organelles.

-

Developing organelle-specific UNG inhibitors to minimize off-target effects.

-

Investigating the role of uracil in organellar DNA in non-cancerous diseases and aging.

Visualizations

Diagram 1: The Origin and Repair of Uracil in DNA

Caption: The formation and repair of uracil in DNA via the Base Excision Repair pathway.

Diagram 2: Experimental Workflow for Uracil Quantification by LC-MS/MS

Caption: A streamlined workflow for quantifying uracil in DNA using LC-MS/MS.

References

-

A New Class of Uracil-DNA Glycosylase Inhibitors Active against Human and Vaccinia Virus Enzyme. (2021). PubMed. Retrieved from [Link]

-

Detection of Genomic Uracil Patterns. (2021). PMC - NIH. Retrieved from [Link]

-

Uracil-DNA glycosylase: Structural, thermodynamic and kinetic aspects of lesion search and recognition. (n.d.). PubMed Central. Retrieved from [Link]

-

The Partial Purification and Characterization of Nuclear and Mitochondrial Uracil-DNA Glycosylase Activities from Zea mays Seedlings. (n.d.). PMC - NIH. Retrieved from [Link]

-

Uracil. (n.d.). Wikipedia. Retrieved from [Link]

-

Uracil-DNA glycosylase-deficient yeast exhibit a mitochondrial mutator phenotype. (n.d.). PMC. Retrieved from [Link]

-

Reduced methionine synthase expression results in uracil accumulation in mitochondrial DNA and impaired oxidative capacity. (n.d.). PNAS Nexus | Oxford Academic. Retrieved from [Link]

-

Mitochondrial inhibition of uracil-DNA glycosylase is not mutagenic. (2004). PMC - PubMed Central. Retrieved from [Link]

-

Mitochondrial inhibition of uracil-DNA glycosylase is not mutagenic. (2004). PubMed - NIH. Retrieved from [Link]

-

A one-step method for quantitative determination of uracil in DNA by real-time PCR. (2010). NIH. Retrieved from [Link]

-

Uracil-DNA Glycosylase from Beta vulgaris: Properties and Response to Abiotic Stress. (n.d.). MDPI. Retrieved from [Link]

-

Uracil in DNA: consequences for carcinogenesis and chemotherapy. (n.d.). PubMed Central. Retrieved from [Link]

-

Mitochondrial base excision repair of uracil and AP sites takes place by single-nucleotide insertion and long-patch DNA synthesis. (2008). PubMed. Retrieved from [Link]

-

Partial Purification and Characterization of Uracil-DNA Glycosylase Activity from Chloroplasts of Zea mays Seedlings. (n.d.). PMC - NIH. Retrieved from [Link]

-

Partial Purification and Characterization of Uracil-DNA Glycosylase Activity from Chloroplasts of Zea mays Seedlings. (n.d.). CORE. Retrieved from [Link]

-

Uracil-DNA glycosylase-deficient yeast exhibit a mitochondrial mutator phenotype. (2001). PubMed. Retrieved from [Link]

-

An effective human uracil-DNA glycosylase inhibitor targets the open pre-catalytic active site conformation. (n.d.). NIH. Retrieved from [Link]

-

Human mitochondrial uracil-DNA glycosylase preform (UNG1) is processed to two forms one of which is resistant to inhibition by AP sites. (1998). PubMed. Retrieved from [Link]

-

Single-nucleotide patch base excision repair of uracil in DNA by mitochondrial protein extracts. (n.d.). Nucleic Acids Research | Oxford Academic. Retrieved from [Link]

-

Abstract 1663: Identification and characterization of a small-molecule inhibitor of the human uracil-DNA glycosylase for use in combination with DNA damage-based anticancer therapies. (2018). Cancer Research - AACR Journals. Retrieved from [Link]

-

A one-step method for quantitative determination of uracil in DNA by real-time PCR. (n.d.). ResearchGate. Retrieved from [Link]

-

Single-nucleotide patch base excision repair of uracil in DNA by mitochondrial protein extracts. (n.d.). PMC - NIH. Retrieved from [Link]

-

Excision of uracil from transcribed DNA negatively affects gene expression. (2014). PubMed. Retrieved from [Link]

-

An Improved Protocol for Intact Chloroplasts and cpDNA Isolation in Conifers. (n.d.). PLOS One. Retrieved from [Link]

Sources

- 1. Mitochondria and Chloroplasts Shared in Animal and Plant Tissues: Significance of Communication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Therapeutics That Induce Mitochondrial Biogenesis for the Treatment of Acute and Chronic Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pre-clinical evaluation of cysteamine bitartrate as a therapeutic agent for mitochondrial respiratory chain disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydrogen peroxide mediated mitochondrial UNG1-PRDX3 interaction and UNG1 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Comparative analysis of chloroplast and mitochondrial genomes of sweet potato provides evidence of gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Comparative analysis of mitochondrial and chloroplast genomes of Dracaena cambodiana from contrasting island habitats [frontiersin.org]

- 9. Mitochondria-Targeted Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeted Anti-Mitochondrial Therapy: The Future of Oncology [mdpi.com]

- 11. Mitochondrial inhibition of uracil-DNA glycosylase is not mutagenic - PMC [pmc.ncbi.nlm.nih.gov]

- 12. quora.com [quora.com]

- 13. homework.study.com [homework.study.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. A New Class of Uracil-DNA Glycosylase Inhibitors Active against Human and Vaccinia Virus Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Comprehensive Strategies for the Detection and Quantification of Uracil in Genomic DNA

Introduction: The Silent Mutagen

Uracil is a non-canonical base in DNA that arises through two primary mechanisms: the hydrolytic deamination of cytosine (generating U:G mismatches) and the misincorporation of dUTP by DNA polymerases (generating U:A pairs). While the Base Excision Repair (BER) pathway—specifically Uracil-DNA Glycosylase (UDG)—efficiently removes these residues, accumulation of uracil is a hallmark of folate deficiency, chemotherapeutic efficacy (e.g., 5-Fluorouracil, Methotrexate), and specific immunodeficiencies.

Accurate detection is challenging due to the trace levels of uracil in normal tissue (<1 uracil per

Method A: Isotope-Dilution LC-MS/MS

Purpose: Absolute quantification of genomic uracil.

Sensitivity: Femtomolar range (Gold Standard).

Principle: Genomic DNA is enzymatically hydrolyzed into single nucleosides. Uracil (deoxyuridine, dU) is separated via HPLC and quantified by Triple Quadrupole Mass Spectrometry using a heavy-labeled internal standard (

Critical Pre-Analytical Considerations

-

Avoid Acid Hydrolysis: Traditional formic acid hydrolysis induces artificial cytosine deamination, inflating uracil counts by up to 100-fold. Enzymatic digestion is mandatory.

-

Deaminase Inhibition: Add Tetrahydrouridine (THU) during lysis to inhibit cytidine deaminases if analyzing crude lysates.

Workflow Diagram (LC-MS/MS)

Figure 1: Isotope-dilution LC-MS/MS workflow for absolute uracil quantification. The inclusion of heavy-labeled standards prior to digestion corrects for matrix effects and ionization suppression.

Step-by-Step Protocol

-

DNA Isolation: Extract DNA using a gentle, salt-precipitation method (e.g., Gentra Puregene). Avoid silica columns if possible, as shear stress can induce damage.

-

Digestion Cocktail Preparation:

-

Buffer: 10 mM Tris-HCl (pH 7.9), 10 mM MgCl2, 1 mM DTT.

-

Enzymes: DNase I (2 U), Snake Venom Phosphodiesterase I (0.05 U), Alkaline Phosphatase (1 U).

-

Internal Standard: Add 50 fmol of

-deoxyuridine (dU) to every sample before digestion.

-

-

Hydrolysis: Incubate 10 µg of DNA with the cocktail at 37°C for 3 hours.

-

Cleanup: Pass the hydrolysate through a 3 kDa molecular weight cut-off (MWCO) spin filter (10,000 x g, 15 min) to remove enzymes. Collect the flow-through.[1]

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Isocratic elution with 0.1% Formic Acid in Water (99%) / Methanol (1%).

-

Transitions (MRM):

-

Endogenous dU: m/z 229.1

113.1 -

Standard

-dU: m/z 231.1 -

2'-Deoxycytidine (dC): Monitor to verify separation (prevents cross-talk).

-

-

Method B: UDG-ARP Slot Blot Assay

Purpose: High-throughput relative screening (e.g., drug screening).

Sensitivity: ~1-5 uracils per

Mechanism Diagram

Figure 2: Chemical mechanism of the UDG-ARP assay. UDG converts uracil to an AP site, which is chemically tagged by the alkoxyamine group of the ARP probe.

Step-by-Step Protocol

-

UDG Treatment:

-

Mix 1 µg Genomic DNA with 1 U E. coli UDG in 1x UDG Buffer.

-

Incubate at 37°C for 30 minutes.

-

-

ARP Labeling:

-

Add ARP reagent (N'-aminooxymethylcarbonylhydrazin-D-biotin) to a final concentration of 2 mM.

-

Incubate at 37°C for 45 minutes.

-

-

Purification: Precipitate DNA with Ethanol/NaOAc to remove excess unbound ARP. Resuspend in TE buffer.

-

Blotting:

-

Heat denature DNA (95°C, 5 min) and snap cool.

-

Vacuum-blot onto a positively charged Nylon membrane.

-

-

Detection:

-

Block membrane (TBS-T + 5% BSA).

-

Incubate with Streptavidin-HRP (1:5000).

-

Develop with ECL substrate and image.

-

Method C: Genomic Mapping (Excision-seq)

Purpose: Locating uracil distribution across the genome (e.g., promoter vs. heterochromatin). Principle: Modified library preparation where uracil sites are converted into DNA strand breaks, defining the start/end of sequencing reads.

The "Excision" Logic

Unlike standard sequencing, Excision-seq uses a "destroy-to-detect" approach.

-

Excise: UDG removes Uracil.

-

Cleave: Endonuclease IV (EndoIV) cleaves the phosphodiester backbone at the AP site.[2]

-

Library Prep: The cleaved ends are ligated to adapters. The resulting reads map specifically to locations where uracil was present.

Comparative Workflow Diagram

Figure 3: Comparison of Excision-seq (mapping via cleavage) and UDP-seq (mapping via affinity enrichment).

Summary of Methodologies

| Feature | LC-MS/MS | UDG-ARP Slot Blot | Excision-seq / UDP-seq |

| Primary Output | Absolute Quantification (fmol) | Relative Total Load | Genomic Coordinates (Bed file) |

| Throughput | Medium (HPLC run time) | High (96-well format) | Low (NGS complexity) |

| Cost | High (Instrumentation) | Low | High (Sequencing) |

| Positional Info | None | None | Single-base resolution |

| Key Limitation | Requires large DNA input (>5µg) | No sequence context | Bioinformatic complexity |

References

-

Krokan, H. E., & Bjørås, M. (2013). Base excision repair. Cold Spring Harbor Perspectives in Biology. Link

-

Weckwerth, W., et al. (2000). Quantification of uracil in DNA by liquid chromatography-electrospray ionization tandem mass spectrometry. Analytical Biochemistry. Link

-

Nakamura, J., et al. (1998). Quantitation of intracellular abasic sites using an aldehyde reactive probe (ARP). Cancer Research. Link

-

Shu, X., et al. (2018). Genome-wide mapping of uracil at single-nucleotide resolution. Nature Protocols. Link

-

Róna, G., et al. (2016). Detection of uracil within DNA using a sensitive labeling method for in vitro and cellular applications.[3] Nucleic Acids Research. Link

Sources

- 1. Detection of uracil within DNA using a sensitive labeling method for in vitro and cellular applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly Sensitive Detection of Uracil-DNA Glycosylase Activity Based on Self-Initiating Multiple Rolling Circle Amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genome-wide alterations of uracil distribution patterns in human DNA upon chemotherapeutic treatments - PMC [pmc.ncbi.nlm.nih.gov]

application of uracil derivatives in antiviral drug design

Application Note: Strategic Design and Evaluation of Uracil Derivatives as Antiviral Agents

Abstract

Uracil (pyrimidine-2,4(1H,3H)-dione) represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives serve as the backbone for two distinct classes of antiviral agents: Nucleoside Reverse Transcriptase Inhibitors (NRTIs) , which mimic natural substrates to terminate viral DNA chains, and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) , such as HEPT derivatives, which bind allosterically to viral polymerases. This guide details the rational design, chemical synthesis, and biological validation of C-5 and N-1 substituted uracil derivatives, specifically targeting RNA viruses (e.g., HIV, HCV) and DNA viruses (e.g., HSV).

Rational Design Strategies

The biological activity of uracil derivatives is dictated by the specific functionalization of the pyrimidine ring. Successful design requires a dual-track approach:

A. The C-5 "Warhead" Strategy (Potency)

The C-5 position is electronically favorable for electrophilic substitution and sterically tolerant within viral polymerase binding pockets.

-

Mechanism: Bulky hydrophobic groups (aryl, alkynyl, halo) at C-5 often occupy hydrophobic pockets in Reverse Transcriptase (RT), locking the enzyme in an inactive conformation (Allosteric Inhibition).

-

Key Insight: In HEPT-type NNRTIs, a C-5 isopropyl or benzyl group is critical for high-affinity binding to the HIV-1 RT "butterfly" pocket.

B. The N-1 "Delivery" Strategy (Bioavailability)

The N-1 position mimics the glycosidic linkage of natural nucleosides.

-

Mechanism: Acyclic chains (e.g., hydroxyethoxymethyl) at N-1 can mimic the sugar moiety, allowing recognition by viral kinases for phosphorylation (in NRTIs) or improving solubility and membrane permeability (in NNRTIs).

Visualization: Mechanism of Action

Figure 1: Dual mechanisms of action for uracil derivatives. Pathway A represents chain termination (e.g., Sofosbuvir analogs), while Pathway B represents allosteric inhibition (e.g., HEPT analogs).

Protocol: Chemical Synthesis of C-5 Aryl Uracils

Objective: Synthesize a library of 5-aryl-1-substituted uracils using Palladium-catalyzed Suzuki-Miyaura cross-coupling. This method is preferred for its tolerance of functional groups.

Reagents:

-

5-Iodouracil derivative (Starting material)

-

Arylboronic acids (Various R-groups)

-

Pd(OAc)₂ (Catalyst) / TPPTS (Ligand)

-

Na₂CO₃ (Base)

-

Acetonitrile/Water (1:1 solvent)

Step-by-Step Methodology:

-

Reactant Preparation: Dissolve 1.0 equiv of 5-iodouracil derivative in degassed CH₃CN:H₂O (1:1 v/v).

-

Note: Degassing is critical. Oxygen poisons the Pd(0) active species, reducing yield.

-

-

Catalyst Addition: Add 2.5 mol% Pd(OAc)₂ and 5 mol% TPPTS (water-soluble phosphine ligand). Stir for 5 mins under Argon.

-

Coupling: Add 1.2 equiv of the specific Arylboronic acid and 2.0 equiv of Na₂CO₃.

-

Reaction: Heat to 80°C for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5).

-

Checkpoint: The spot for 5-iodouracil (lower Rf) should disappear; a fluorescent blue spot (product) often appears under UV254.

-

-

Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Acidify filtrate to pH 5 with 1M HCl to precipitate the product (if acidic) or extract with Ethyl Acetate.

-

Purification: Recrystallize from Ethanol or perform Flash Column Chromatography.

Protocol: In Vitro Antiviral Assays

To validate the synthesized compounds, a tiered screening approach is required: Enzymatic Screening followed by Cell-Based Phenotypic Screening.

A. Reverse Transcriptase (RT) Inhibition Assay (Enzymatic)

Target: HIV-1 Reverse Transcriptase.[2][3][4] Purpose: Determine if the molecule acts directly on the enzyme.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.8), 6 mM MgCl₂, 1 mM DTT, 80 mM KCl.

-

Template/Primer: Poly(rA)·oligo(dT)₁₅ (mimics viral RNA template).

-

Substrate: [³H]-dTTP (Radiolabeled nucleotide).

-

Procedure:

-

Incubate Recombinant HIV-1 RT (0.5 U) with the test compound (0.01 – 100 µM) for 10 min at 37°C.

-

Initiate reaction by adding Template/Primer and [³H]-dTTP.

-

Incubate for 1 hour at 37°C.

-

Stop reaction with 10% TCA (Trichloroacetic acid) to precipitate DNA.

-

Filter through GF/C glass filters and measure radioactivity (CPM) via liquid scintillation.

-

-

Data Output: Calculate % Inhibition relative to DMSO control. Plot dose-response to determine IC₅₀.

B. Plaque Reduction Neutralization Assay (Phenotypic)

Target: HSV-1 or similar lytic viruses. Purpose: Measure the drug's ability to prevent live viral replication in cells.[5]

-

Cell Seeding: Seed Vero cells (Monkey Kidney) in 12-well plates (2 x 10⁵ cells/well). Incubate 24h to form a monolayer.

-

Infection: Infect monolayers with ~100 PFU (Plaque Forming Units) of virus. Adsorb for 1h at 37°C.

-

Treatment: Remove inoculum.[6] Overlay cells with Semi-solid Medium (DMEM + 1% Methylcellulose) containing serial dilutions of the uracil derivative.

-

Why Methylcellulose? It prevents the virus from spreading through the liquid medium, forcing cell-to-cell spread, creating discrete plaques.[6]

-

-

Incubation: 48–72 hours (until plaques are visible).

-

Fixation/Staining: Fix with 10% Formalin. Stain with 0.5% Crystal Violet.

-

Quantification: Count clear plaques against the purple background.

Data Presentation & Analysis

The efficacy of an antiviral is defined by its Selectivity Index (SI), which distinguishes between viral killing and host toxicity.

Formula:

-

EC₅₀: Concentration reducing viral plaques by 50%.[5]

-

CC₅₀: Concentration reducing host cell viability by 50% (determined via MTT assay).

Representative Data Structure (Example):

| Compound ID | C-5 Substituent | N-1 Substituent | EC₅₀ (µM) [Antiviral] | CC₅₀ (µM) [Toxicity] | SI (CC₅₀/EC₅₀) | Status |

| U-01 (Ref) | -H | -CH₃ | >100 | >200 | N/A | Inactive |

| U-05 | -I (Iodo) | -CH₂OC₂H₅ | 12.5 | 150 | 12 | Hit |

| U-09 | -Phenyl | -CH₂OC₂H₅ | 0.05 | 180 | 3600 | Lead |

| U-12 | -NO₂ | -CH₂OC₂H₅ | 0.80 | 5.0 | 6.2 | Toxic |

Interpretation: Compound U-09 shows high potency and low toxicity, making it a viable lead candidate. U-12 is potent but too toxic (low SI).

Visualization: Drug Discovery Workflow

Figure 2: Iterative workflow for the development of uracil-based antiviral agents.

References

-

Tanaka, H., et al. (1991). Synthesis and anti-HIV activity of HEPT derivatives. Journal of Medicinal Chemistry.

-

De Clercq, E. (2001). Antiviral drugs: current state of the art. Journal of Clinical Virology.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-

World Health Organization. (2004). Laboratory Guidelines for Measles and Rubella Virus Isolation and Identification (Plaque Assay Protocol).

-

Pålsson-McDermott, E.M., & O'Neill, L.A. (2004). Signal transduction by the lipopolysaccharide receptor, Toll-like receptor-4. Immunology (Context for MTT/Cell viability controls).

Sources

- 1. In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. HEPT derivatives as non-nucleoside inhibitors of HIV-1 reverse transcriptase: QSAR studies agree with the crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

Application Note: Synthesis and Application of Uracil-Modified Oligonucleotides

Abstract

The site-specific incorporation of uracil into synthetic oligonucleotides offers a versatile tool for a broad range of molecular biology applications. While uracil is a natural component of RNA, its deliberate placement within a DNA sequence provides a chemical handle that can be exploited for techniques such as PCR carry-over prevention, advanced molecular cloning, and studies of DNA repair mechanisms. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, purification, and application of uracil-modified oligonucleotides. We will delve into the underlying phosphoramidite chemistry, provide step-by-step protocols for synthesis and key applications, and offer insights into quality control and troubleshooting.

Introduction: The Strategic Value of Uracil in DNA Synthesis

Oligonucleotide synthesis is a foundational technology for modern life sciences, enabling applications from PCR to gene editing.[1] The process involves the sequential, chemical addition of nucleotide phosphoramidites to a growing chain on a solid support.[2] While DNA typically contains thymine, the substitution with uracil (the demethylated analogue of thymine) opens up unique biochemical possibilities.

The strategic value of uracil incorporation lies in its recognition by the enzyme Uracil-DNA Glycosylase (UDG or UNG).[3] UDG is a key component of the base excision repair (BER) pathway, which cells use to find and remove uracil from DNA that may arise from the deamination of cytosine.[4][5] The enzyme achieves this by cleaving the N-glycosidic bond between the uracil base and the deoxyribose sugar backbone, creating an abasic (apyrimidinic) site.[6] This abasic site is labile and can be easily cleaved, effectively breaking the DNA strand.[7] This targeted enzymatic degradation is the cornerstone of the major applications of uracil-containing synthetic DNA.

The Chemistry of Uracil Incorporation via Phosphoramidite Synthesis

The incorporation of deoxyuridine (dU) into a growing oligonucleotide chain is achieved using a dU-CE (cyanoethyl) phosphoramidite. This building block is fully compatible with the standard automated solid-phase synthesis cycle.[] Uracil, unlike the other canonical bases (A, C, G), does not possess an exocyclic amine and therefore does not require a protecting group during synthesis, simplifying the process.[2]

The synthesis cycle is a robust four-step process, repeated for each nucleotide addition.

-

Deblocking (Detritylation): The 5'-hydroxyl group of the nucleotide bound to the solid support is deprotected by removing the dimethoxytrityl (DMT) group, typically with a mild acid like trichloroacetic acid.

-

Coupling: The dU phosphoramidite, activated by a catalyst such as tetrazole, is coupled to the free 5'-hydroxyl group of the support-bound nucleotide.

-

Capping: Any unreacted 5'-hydroxyl groups are permanently blocked (acetylated) to prevent the formation of deletion mutants (n-1 sequences) in subsequent cycles.

-

Oxidation: The unstable phosphite triester linkage formed during coupling is oxidized to a stable phosphate triester using an iodine solution.

This cycle is repeated until the desired sequence is fully assembled.

Protocol: Automated Synthesis of Uracil-Containing Oligonucleotides

This protocol outlines the standard procedure for synthesizing an oligonucleotide containing one or more uracil bases using an automated DNA synthesizer.

3.1. Materials and Reagents

-

DNA Synthesizer: Any standard automated solid-phase synthesizer.

-

Solid Support: Controlled Pore Glass (CPG) functionalized with the desired 3'-terminal nucleoside.

-

Phosphoramidites: Standard DNA phosphoramidites (dA, dC, dG, T) and dU-CE Phosphoramidite, dissolved in anhydrous acetonitrile.

-

Synthesis Reagents:

-

Deblocking Solution (e.g., 3% Trichloroacetic Acid in Dichloromethane)

-

Activator Solution (e.g., 0.45 M Tetrazole in Acetonitrile)

-

Capping Solutions (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF)

-

Oxidizer Solution (Iodine in THF/Water/Pyridine)

-

Washing Solution (Anhydrous Acetonitrile)

-

3.2. Synthesis Workflow

The following diagram illustrates the cyclical nature of phosphoramidite chemistry.

Caption: Automated phosphoramidite synthesis cycle for oligonucleotide synthesis.

3.3. Step-by-Step Procedure

-